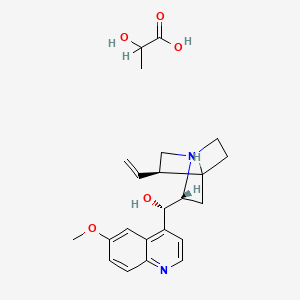
(9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is a complex organic compound that combines the structural features of cinchona alkaloids and hydroxypropanoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) typically involves the reaction of 6’-methoxycinchonan-9-ol with 2-hydroxypropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base to facilitate the formation of the salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) suitable for various applications.
化学反应分析
Types of Reactions
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt), which can be further utilized in different applications.
科学研究应用
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-hydroxypropanoic acid: A simple hydroxy acid that shares structural similarities with the hydroxypropanoate moiety.
Methyl (S)-2-hydroxypropanoate: An ester derivative of 2-hydroxypropanoic acid with similar chemical properties.
Calcium lactate: A salt of lactic acid with applications in food and pharmaceuticals.
Uniqueness
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is unique due to its combination of cinchona alkaloid and hydroxypropanoate structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis, biological research, and therapeutic development.
属性
CAS 编号 |
10453-16-4 |
|---|---|
分子式 |
C23H30N2O5 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14?,19+,20-;/m0./s1 |
InChI 键 |
ZIDGEHZBXVXPFQ-KYNMMFKBSA-N |
手性 SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
规范 SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


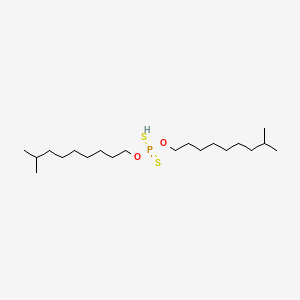

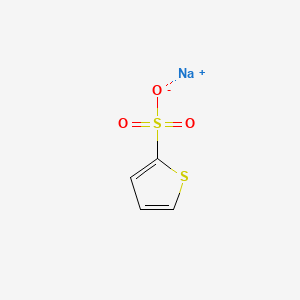
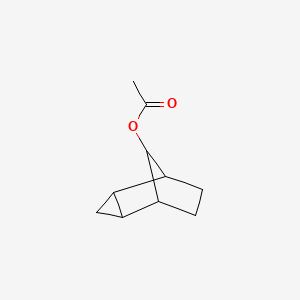

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
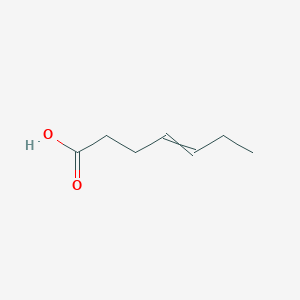

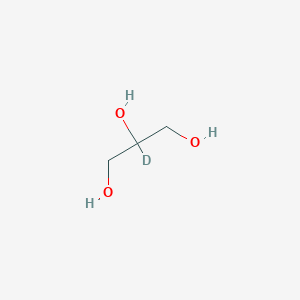
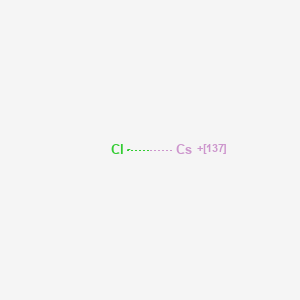
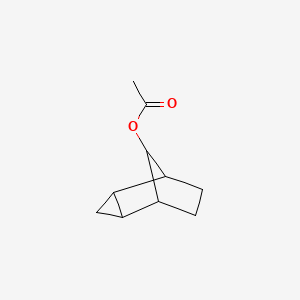
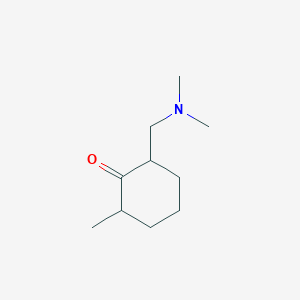
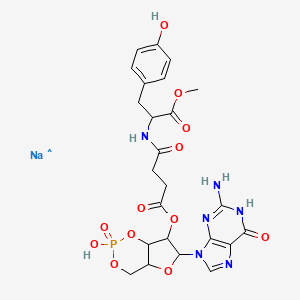
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
